2-Amino-2-(3-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .
Biochemical Analysis
Cellular Effects
The effects of 2-Amino-2-(m-tolyl)ethanol on various types of cells and cellular processes are currently under investigation. It is believed that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-2-(m-tolyl)ethanol is not fully understood. It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or other optimized synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
- 1-(2-amino-3-methylphenyl)ethan-1-ol
- 2-(methylamino)ethanol
Uniqueness
2-Amino-2-(3-methylphenyl)ethan-1-ol is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and an amino group on the ethan-1-ol backbone.
Properties
IUPAC Name |
2-amino-2-(3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLTGSKFNJQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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